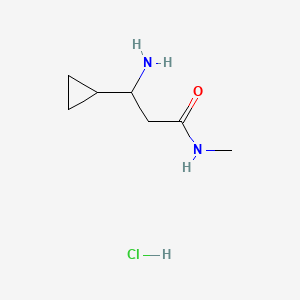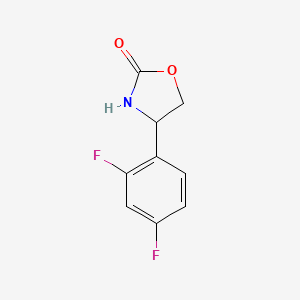
4-(2,4-Difluorophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the difluorophenyl group in this compound enhances its chemical properties, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method utilizes the asymmetric aldol reaction followed by a modified Curtius protocol, which allows for the efficient synthesis of oxazolidin-2-one scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been reported to improve the efficiency of the process, reducing reaction times and increasing yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The difluorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is primarily bacteriostatic for enterococci and staphylococci but can be bactericidal for certain strains of bacteria . The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds during translation .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat skin infections.
Uniqueness
4-(2,4-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
TTZUKUAVJGTSST-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


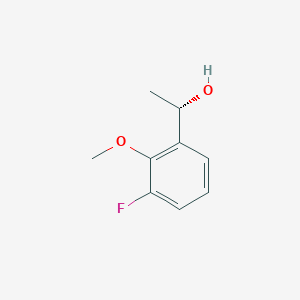
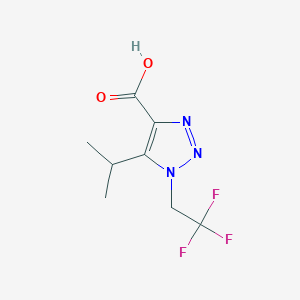
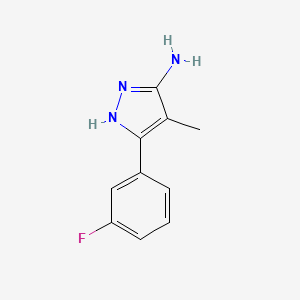
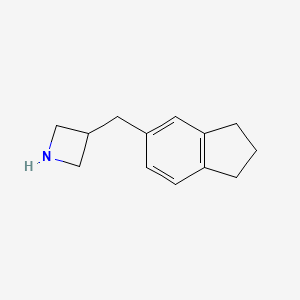
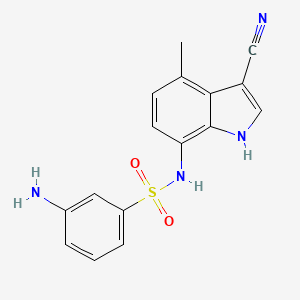
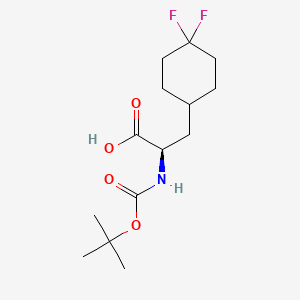
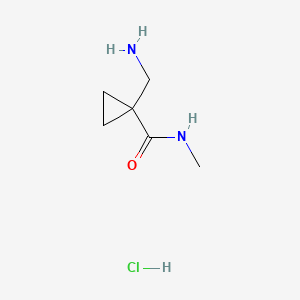
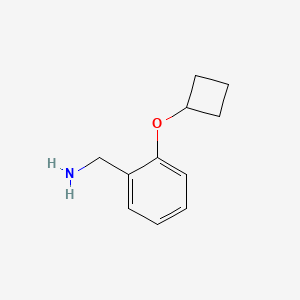
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
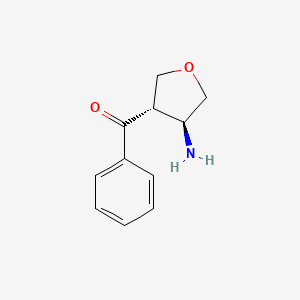
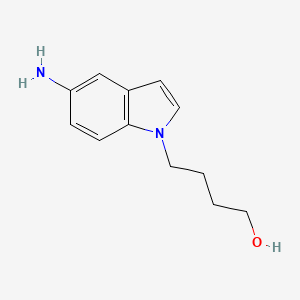
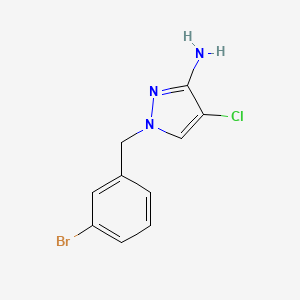
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
